![molecular formula C12H24N2O2S B7517450 [Cyclopentylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517450.png)
[Cyclopentylsulfamoyl(methyl)amino]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentylsulfamoyl(methyl)amino]cyclohexane, also known as CMS or NCS-1 inhibitor, is a chemical compound that has gained much attention in scientific research. This compound is known for its ability to selectively inhibit the protein NCS-1, which plays a crucial role in various physiological and pathological processes.
Wirkmechanismus
[Cyclopentylsulfamoyl(methyl)amino]cyclohexane selectively binds to the protein NCS-1, which is involved in calcium signaling and regulates the release of neurotransmitters. By inhibiting NCS-1, [Cyclopentylsulfamoyl(methyl)amino]cyclohexane modulates the release of dopamine and other neurotransmitters, which may be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
[Cyclopentylsulfamoyl(methyl)amino]cyclohexane has been shown to have a wide range of biochemical and physiological effects. It modulates the release of dopamine and other neurotransmitters, which can affect mood, behavior, and cognition. [Cyclopentylsulfamoyl(methyl)amino]cyclohexane has also been shown to inhibit the growth of cancer cells, possibly through its effects on calcium signaling.
Vorteile Und Einschränkungen Für Laborexperimente
[Cyclopentylsulfamoyl(methyl)amino]cyclohexane is a potent and selective inhibitor of NCS-1, making it a valuable tool for studying the role of this protein in various physiological and pathological processes. However, [Cyclopentylsulfamoyl(methyl)amino]cyclohexane has limited solubility in water, which can make it difficult to work with in certain experiments. In addition, the synthesis of [Cyclopentylsulfamoyl(methyl)amino]cyclohexane can be challenging and requires specific reagents and conditions.
Zukünftige Richtungen
There are many future directions for research on [Cyclopentylsulfamoyl(methyl)amino]cyclohexane. One area of interest is the development of more potent and selective inhibitors of NCS-1, which could have therapeutic potential in various diseases. Another area of research is the exploration of the anticancer properties of [Cyclopentylsulfamoyl(methyl)amino]cyclohexane and its potential as an anticancer agent. Additionally, further studies are needed to elucidate the role of NCS-1 in various physiological and pathological processes and to determine the potential therapeutic applications of NCS-1 inhibitors like [Cyclopentylsulfamoyl(methyl)amino]cyclohexane.
Synthesemethoden
The synthesis of [Cyclopentylsulfamoyl(methyl)amino]cyclohexane involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of cyclopentylsulfonyl chloride with methylamine to produce N-methylcyclopentylsulfonamide. This product is then reacted with cyclohexanone in the presence of sodium hydride to yield the final product, [Cyclopentylsulfamoyl(methyl)amino]cyclohexane.
Wissenschaftliche Forschungsanwendungen
[Cyclopentylsulfamoyl(methyl)amino]cyclohexane has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, bipolar disorder, and Parkinson's disease. It has been shown to modulate the release of dopamine and other neurotransmitters, which play a crucial role in these disorders. In addition, [Cyclopentylsulfamoyl(methyl)amino]cyclohexane has been found to inhibit the growth of cancer cells and may have potential as an anticancer agent.
Eigenschaften
IUPAC Name |
[cyclopentylsulfamoyl(methyl)amino]cyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2S/c1-14(12-9-3-2-4-10-12)17(15,16)13-11-7-5-6-8-11/h11-13H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOVFFAHHQILSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Cyclopentylsulfamoyl(methyl)amino]cyclohexane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7517374.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
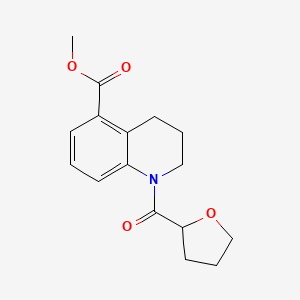
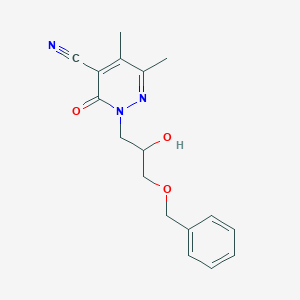
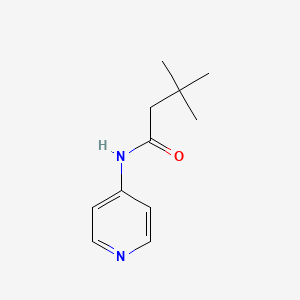

![3-[4-(2-Methyl-2-phenylpropanoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B7517414.png)
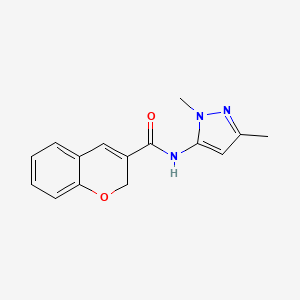
![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)

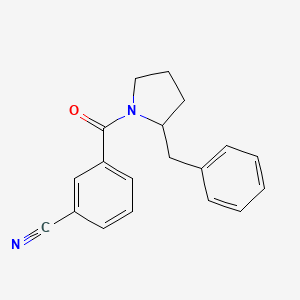
![5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7517466.png)
![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517468.png)